Set2
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Overview
Description
It is moderately potent with an inhibitory concentration 50 (IC50) of 460 nanomolar, and is highly selective for TRPV2 over other subtypes of transient receptor potential vanilloid . SET2 is the first compound developed with such specificity for TRPV2.
Preparation Methods
The preparation of SET2 involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of the core structure, followed by the introduction of various functional groups to achieve the desired selectivity and potency. The industrial production methods for this compound include:
Chemical Synthesis: This involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and potency.
Crystallization: The final product is often crystallized to obtain a stable and pure form suitable for pharmaceutical applications.
Chemical Reactions Analysis
SET2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SET2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the function of TRPV2 receptors in various chemical reactions and pathways.
Biology: In biological research, this compound is used to investigate the role of TRPV2 in cellular processes, including cell signaling and ion channel regulation.
Medicine: this compound has potential therapeutic applications in treating conditions related to TRPV2 dysfunction, such as pain, inflammation, and certain types of cancer.
Industry: In the industrial sector, this compound is used in the development of new drugs and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of SET2 involves its selective antagonism of the TRPV2 receptor. By binding to the TRPV2 receptor, this compound inhibits its activation and subsequent ion channel opening. This prevents the influx of calcium ions into the cell, thereby modulating various cellular processes. The molecular targets of this compound include the TRPV2 receptor and associated signaling pathways, which play a role in pain perception, inflammation, and cell proliferation .
Comparison with Similar Compounds
SET2 is unique in its high selectivity for the TRPV2 receptor compared to other transient receptor potential vanilloid subtypes. Similar compounds include:
Capsaicin: A well-known agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, but with less selectivity for TRPV2.
Ruthenium Red: A non-selective antagonist of transient receptor potential channels, including TRPV1 and TRPV2, but with lower specificity.
AMG 9810: Another TRPV1 antagonist with some activity against TRPV2, but not as selective as this compound.
The uniqueness of this compound lies in its ability to selectively inhibit TRPV2 without affecting other transient receptor potential vanilloid subtypes, making it a valuable tool for studying TRPV2-specific functions and potential therapeutic applications .
Properties
Molecular Formula |
C17H21F3N4O2S |
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Molecular Weight |
402.4362 |
IUPAC Name |
N-(Furan-2-ylmethyl)-3-((4-(methyl(propyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide |
InChI |
InChI=1S/C17H21F3N4O2S/c1-3-7-24(2)14-10-13(17(18,19)20)22-16(23-14)27-9-6-15(25)21-11-12-5-4-8-26-12/h4-5,8,10H,3,6-7,9,11H2,1-2H3,(H,21,25) |
InChI Key |
LZHSWRWIMQRTOP-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=CO1)CCSC2=NC(C(F)(F)F)=CC(N(C)CCC)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SET2; SET-2; SET 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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